Potency Comparison: Retra IC50 vs. PRIMA-1/APR-246 in Mutant p53 Cell Lines
Retra demonstrates a consistent inhibitory concentration (IC50) of approximately 4 µM across various mutant p53-expressing carcinoma cells . In a direct comparison within the same review, the well-known mutant p53 reactivators PRIMA-1 and APR-246 exhibit higher IC50 values in analogous mutant p53 models (e.g., Saos-2-His-273 cells: PRIMA-1 IC50 = 14 µM, APR-246 IC50 = 9 µM) [1]. This indicates Retra achieves its growth-inhibitory effect at a lower concentration in these specific cellular contexts.
| Evidence Dimension | In vitro growth inhibition (IC50) |
|---|---|
| Target Compound Data | ~4 µM |
| Comparator Or Baseline | PRIMA-1: 14 µM; APR-246: 9 µM (Saos-2-His-273 mutant p53 cells) |
| Quantified Difference | Retra IC50 is 2.25- to 3.5-fold lower than PRIMA-1/APR-246 in this mutant p53 context. |
| Conditions | Carcinoma cell lines with mutant p53 (e.g., A431). IC50 data for comparators from a systematic review table. |
Why This Matters
A lower IC50 suggests Retra may achieve effective target engagement and biological response at lower working concentrations, which is a key consideration for in vitro assay design and minimizing potential off-target effects.
- [1] Bauer, M. R., et al. (2023). A structure-based view of the landscape of mutant p53 reactivators. Pharmaceuticals, 16(1), 24. Table 4. View Source
